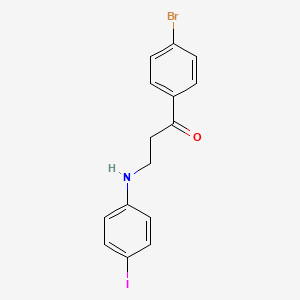
1-(4-Bromophenyl)-3-(4-iodoanilino)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-(4-iodoanilino)-1-propanone, also known as BIP, is an organobromine compound that has been used in a variety of scientific research applications. BIP has been studied for its ability to act as an inhibitor of enzymes, specifically the cytochrome P450 family, and for its potential to be used in chemical synthesis.
Wirkmechanismus
1-(4-Bromophenyl)-3-(4-iodoanilino)-1-propanone acts as an inhibitor of the cytochrome P450 enzyme family by binding to the heme group of the enzyme, which is responsible for catalyzing reactions. This binding prevents the enzyme from catalyzing reactions, thus inhibiting its activity.
Biochemical and Physiological Effects
This compound has been studied for its ability to inhibit the cytochrome P450 enzyme family. This inhibition has been shown to reduce the metabolism of drugs and other compounds in the body, leading to an increase in their bioavailability. In addition, this compound has been studied for its potential to be used in chemical synthesis, specifically for the synthesis of pharmaceuticals.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Bromophenyl)-3-(4-iodoanilino)-1-propanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its inhibition of the cytochrome P450 enzyme family is highly specific. This specificity makes it ideal for use in experiments that require precise control of enzyme activity. However, this compound has some limitations. It is relatively expensive and can be toxic in high concentrations, so it must be handled with care.
Zukünftige Richtungen
Future research on 1-(4-Bromophenyl)-3-(4-iodoanilino)-1-propanone could focus on its potential for use in drug synthesis, as well as its ability to inhibit the cytochrome P450 enzyme family. Additionally, further research could be done to determine the effects of this compound on other enzyme systems and its potential to be used in other types of chemical synthesis. Additionally, further research could be done to determine the toxicity of this compound at various concentrations and how it affects the body at different doses. Finally, research into the effects of this compound on the environment could be conducted, as well as its potential to be used as a pesticide.
Synthesemethoden
1-(4-Bromophenyl)-3-(4-iodoanilino)-1-propanone can be synthesized by a reaction between 4-bromophenol and 4-iodoaniline. This reaction is catalyzed by an acid, such as sulfuric acid, and requires a temperature of around 100°C. This reaction is highly exothermic and produces an aqueous solution of this compound. The product can then be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-3-(4-iodoanilino)-1-propanone has been studied for its ability to act as an inhibitor of enzymes in the cytochrome P450 family. This enzyme family is responsible for metabolizing drugs and other compounds in the body. This compound has also been studied for its potential to be used in chemical synthesis, specifically for the synthesis of pharmaceuticals.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(4-iodoanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrINO/c16-12-3-1-11(2-4-12)15(19)9-10-18-14-7-5-13(17)6-8-14/h1-8,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBFXIUIYWYUCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC=C(C=C2)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477320-52-8 |
Source


|
| Record name | 1-(4-BROMOPHENYL)-3-(4-IODOANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
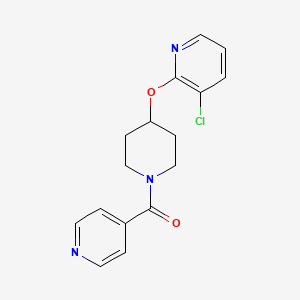
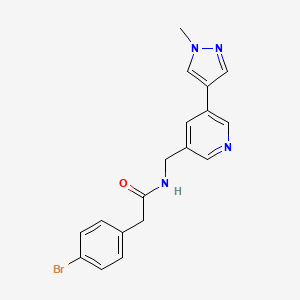
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide](/img/structure/B2457208.png)
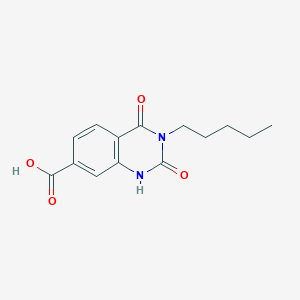
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2457210.png)

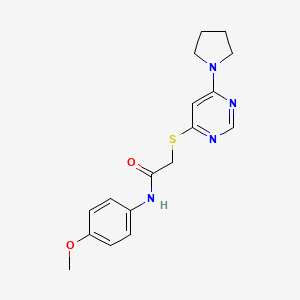
![2-Chloro-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2457213.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2457217.png)
![3-(4-Chlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B2457221.png)
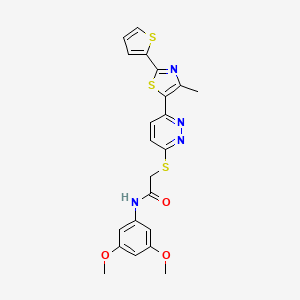

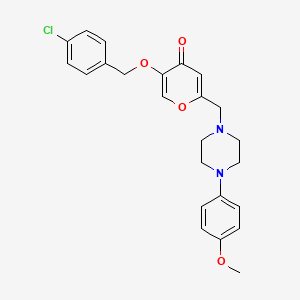
![8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2457227.png)
